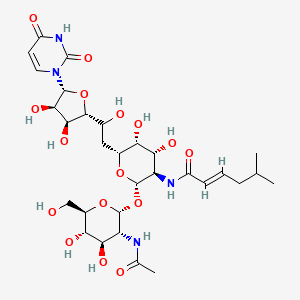
Tunicamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tunicamycin is a mixture of homologous nucleoside antibiotics that inhibits the UDP-HexNAc: polyprenol-P HexNAc-1-P family of enzymes . In eukaryotes, this includes the enzyme GlcNAc phosphotransferase (GPT), which catalyzes the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate in the first step of glycoprotein synthesis . Tunicamycin blocks N-linked glycosylation (N-glycans) and treatment of cultured human cells with tunicamycin causes cell cycle arrest in G1 phase .
Synthesis Analysis
The biosynthesis of tunicamycins was studied in Streptomyces chartreusis and a proposed biosynthetic pathway was characterized . The bacteria utilize the enzymes in the tun gene cluster (TunA-N) to make tunicamycins . TunA uses the starter unit uridine diphosphate-N-acetyl-glucosamine (UDP-GlcNAc) and catalyzes the dehydration of the 6’ hydroxyl group .
Molecular Structure Analysis
Tunicamycin has a chemical formula of C39H64N4O16 . Its exact mass is 718.29 and its molecular weight is 718.710 .
Chemical Reactions Analysis
TunA uses the starter unit uridine diphosphate-N-acetyl-glucosamine (UDP-GlcNAc) and catalyzes the dehydration of the 6’ hydroxyl group . First, a Tyr residue in TunA abstracts a proton from the 4’ hydroxyl group, forming a ketone at that position. A hydride is subsequently abstracted from the 4’ carbon by NAD+, forming NADH .
Physical And Chemical Properties Analysis
Tunicamycin is soluble at <5 mg/ml in water at pH 9.0 . It is also soluble in warm 95% ethanol at 1 mg/ml .
科学的研究の応用
Cancer Research
Tunicamycin is used in the field of cancer research . It is a potent nucleoside antibiotic and an inhibitor of aberrant glycosylation in various cancer cells, including breast cancer, gastric cancer, and pancreatic cancer . This inhibition is parallel with the reduction of cancer cell growth and progression of tumors .
Tunicamycin induces the unfolded protein response (UPR) by blocking aberrant glycosylation, which results in stress in the endoplasmic reticulum (ER) that promotes apoptosis . This makes it a potential antitumor drug in various cancers and may promote chemosensitivity .
Antibacterial Research
Tunicamycins are nucleoside natural products that show antibacterial activities . They inhibit enzymatic reactions between polyisoprenyl phosphate and UDP-GlcNAc or UDP-MurNAc-pentapeptide . Because of their various intriguing biological activities, tunicamycins have potential as therapeutic agents for infectious diseases .
Tunicamycins inhibit enzymatic reactions catalyzed by bacterial phospho-N-acetylmuramyl-pentapeptide transferase (MraY), which is responsible for the biosynthesis of peptidoglycan . MraY is an essential enzyme for bacterial survival and a good target for antibacterial drug discovery .
Glycoprotein Synthesis Study
Tunicamycin has been widely used in the study of glycoprotein synthesis in various biological systems . During protein glycosylation, tunicamycin is noted to be an inhibitor of the transfer of saccharide moieties to dolichol .
Safety And Hazards
将来の方向性
Tunicamycin is one of the potent nucleoside antibiotics and an inhibitor of aberrant glycosylation in various cancer cells, including breast cancer, gastric cancer, and pancreatic cancer, parallel with the inhibition of cancer cell growth and progression of tumors . Therefore, therapies targeting the activation of endoplasmic reticulum stress and its downstream signaling pathways are potentially helpful and novel tools to counteract and fight cancer .
特性
CAS番号 |
11089-65-9 |
|---|---|
製品名 |
Tunicamycin |
分子式 |
C₃₈H₆₂N₄O₆ |
分子量 |
718.7 g/mol |
IUPAC名 |
(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide |
InChI |
InChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15-,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-,28-,29+/m1/s1 |
InChIキー |
MEYZYGMYMLNUHJ-DIRMKAHISA-N |
異性体SMILES |
CC(C)CCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
SMILES |
CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
正規SMILES |
CC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
同義語 |
tunicamycin B2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



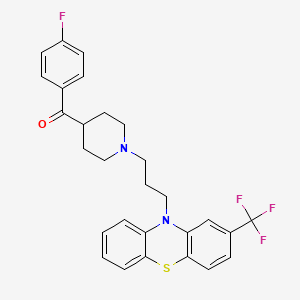
![2-[3-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]propylamino]-4-methylphenol](/img/structure/B1663492.png)
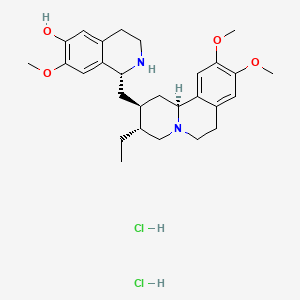
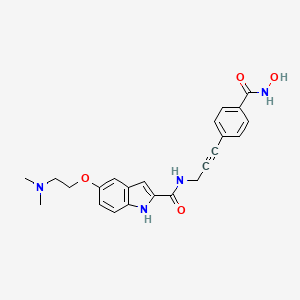
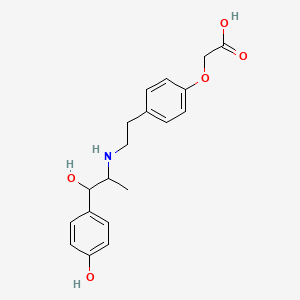
![(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B1663501.png)
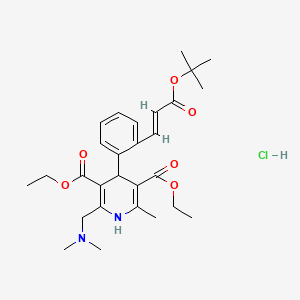
![(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL](/img/structure/B1663505.png)
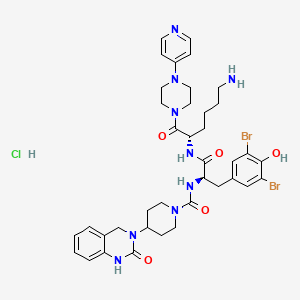
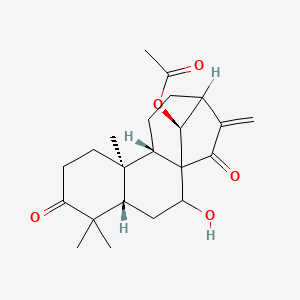
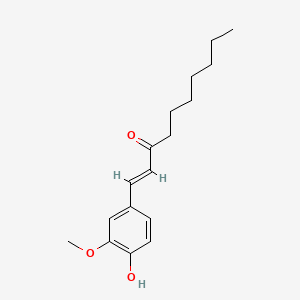
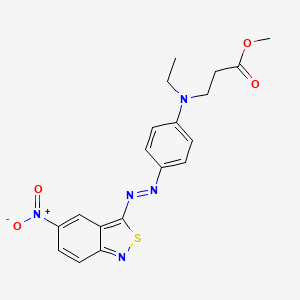
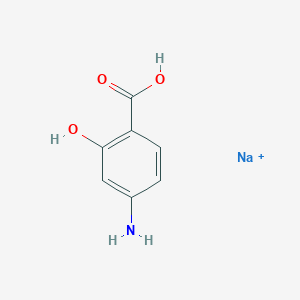
![6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B1663513.png)